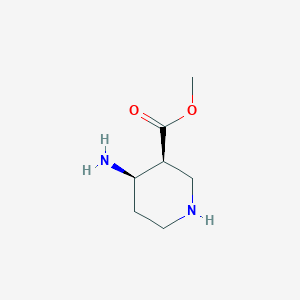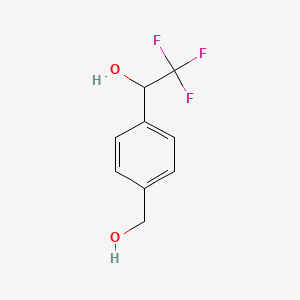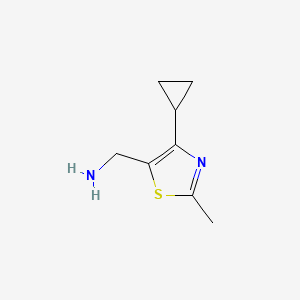
1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms, one oxygen atom, and a bromine substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with acetic anhydride . The reaction conditions often involve refluxing in ethanol until the evolution of hydrogen sulfide ceases .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .
化学反应分析
Types of Reactions: 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation and reduction reactions result in changes to the functional groups attached to the oxadiazole ring .
科学研究应用
1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for high-energy materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
作用机制
The mechanism of action of 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
相似化合物的比较
- 1-(5-Chloro-1,3,4-oxadiazol-2-yl)ethanone
- 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethanone
- 1-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanone
Uniqueness: 1-(5-Bromo-1,3,4-oxadiazol-2-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and as a precursor for further functionalization .
属性
分子式 |
C4H3BrN2O2 |
|---|---|
分子量 |
190.98 g/mol |
IUPAC 名称 |
1-(5-bromo-1,3,4-oxadiazol-2-yl)ethanone |
InChI |
InChI=1S/C4H3BrN2O2/c1-2(8)3-6-7-4(5)9-3/h1H3 |
InChI 键 |
ZTBJPSARZCXRSH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NN=C(O1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)




![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
